N-(4-bromo-2,6-dimethylphenyl)acetamide
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Overview
Description
N-(4-bromo-2,6-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-2,6-dimethylaniline and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the by-product, acetic acid.
Procedure: The 4-bromo-2,6-dimethylaniline is dissolved in an appropriate solvent like dichloromethane. Acetic anhydride and the base are added to the solution, and the mixture is refluxed for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for N-(4-bromo-2,6-dimethylphenyl)acetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-2,6-dimethylphenyl)acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of N-(4-substituted-2,6-dimethylphenyl)acetamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 4-bromo-2,6-dimethylaniline.
Scientific Research Applications
Chemistry:
Building Block: N-(4-bromo-2,6-dimethylphenyl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active molecules.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and acetamide groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
- N-(4-bromo-2,3-dimethylphenyl)acetamide
- N-(4-chloro-2,6-dimethylphenyl)acetamide
- N-(4-fluoro-2,6-dimethylphenyl)acetamide
Comparison:
- N-(4-bromo-2,6-dimethylphenyl)acetamide is unique due to the presence of bromine, which can participate in specific interactions and reactions not possible with other halogens.
- N-(4-chloro-2,6-dimethylphenyl)acetamide and N-(4-fluoro-2,6-dimethylphenyl)acetamide have different reactivity and physical properties due to the varying electronegativity and size of the halogen atoms.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYWLULGRRSFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358201 |
Source
|
Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119416-26-1 |
Source
|
Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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